molecular formula C12H19N5 B11730510 N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11730510
M. Wt: 233.31 g/mol
InChI Key: PITHMBDPOHUYMN-UHFFFAOYSA-N
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Description

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by alkylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Uniqueness

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-5-17-8-12(10(3)15-17)13-6-11-7-16(4)14-9(11)2/h7-8,13H,5-6H2,1-4H3

InChI Key

PITHMBDPOHUYMN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CN(N=C2C)C

Origin of Product

United States

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